Perlapine

Description

structure; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

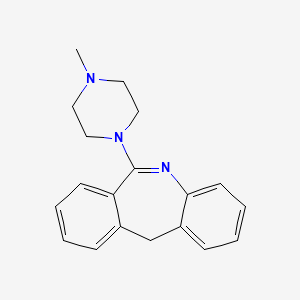

6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048758 | |

| Record name | Perlapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-11-3 | |

| Record name | Perlapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perlapine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERLAPINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perlapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERLAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perlapine mechanism of action in CNS

An In-depth Technical Guide on the Core Mechanism of Action of Perlapine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tricyclic compound belonging to the dibenzazepine class, structurally related to atypical antipsychotics such as clozapine and loxapine.[1][2] Marketed in Japan under the brand names Hypnodine and Pipnodine for its hypnotic and sedative properties, this compound's complex pharmacodynamic profile has garnered interest beyond its primary indication.[1][3] It exhibits a broad spectrum of activity, interacting with multiple neurotransmitter systems within the central nervous system (CNS). This technical guide provides a detailed examination of this compound's mechanism of action, focusing on its receptor binding profile, downstream signaling consequences, and the experimental methodologies used to elucidate these properties. Recent research has also highlighted its utility as a potent and selective agonist for designer receptors exclusively activated by designer drugs (DREADDs), further expanding its application in neuroscience research.[4][5]

Receptor Binding Profile and Quantitative Analysis

This compound's action in the CNS is characterized by its interaction with a wide array of G-protein coupled receptors (GPCRs). Its classification as an atypical agent stems from its multireceptoric engagement, particularly its potent activity at serotonergic and adrenergic receptors relative to its weaker affinity for the dopamine D2 receptor, a hallmark of first-generation antipsychotics.[1][6][7]

Quantitative data from various in vitro binding assays have been compiled to delineate this compound's affinity for key CNS receptors. It is important to note that reported affinity values (IC50 and Ki) can vary between studies, likely due to differences in experimental conditions, tissue preparations, and radioligands used.

Table 1: this compound Receptor Binding Affinities

| Receptor Target | Affinity Metric | Value (nM) | Reference(s) |

|---|---|---|---|

| Dopamine Receptors | |||

| Dopamine D1 | IC50 | 198 | [1] |

| Dopamine D2 | IC50 | 1,803 | [1] |

| Ki | 60 | [5] | |

| Dopamine D4 | Ki | 30 | [5] |

| Serotonin Receptors | |||

| Serotonin 5-HT2A | IC50 | 70 | [1] |

| Ki | 30 | [5] | |

| Adrenergic Receptors | |||

| α1-Adrenergic | IC50 | 19 | [1] |

| α2-Adrenergic | IC50 | 4,945 | [1] |

| Other | |||

| Histamine H1 | - | Potent Antagonist | [1] |

| Muscarinic (Cholinergic) | - | Anticholinergic Activity |[1] |

In addition to its antagonist properties at native receptors, this compound is a potent agonist at several muscarinic-based DREADDs. This activity is crucial for its use as a chemogenetic tool.

Table 2: this compound Agonist Potency at Muscarinic DREADDs

| DREADD Target | Potency Metric | Value (pEC50) | Reference(s) |

|---|---|---|---|

| hM1Dq (excitatory) | pEC50 | 8.38 | [4] |

| hM3Dq (excitatory) | pEC50 | 8.08 | [4] |

| hM4Di (inhibitory) | pEC50 | 7.27 | [4] |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Core Mechanisms and Signaling Pathways

This compound's clinical effects and research applications are a direct consequence of its modulation of multiple intracellular signaling cascades. Its polypharmacology results in a complex net effect on neuronal excitability and neurotransmission.

Dopaminergic System Modulation

This compound demonstrates a characteristic atypical antipsychotic profile with a higher affinity for D1 and D4 receptors compared to its relatively weak affinity for the D2 receptor.[1][5] This low D2 receptor affinity is thought to underlie the reduced risk of extrapyramidal side effects compared to typical neuroleptics.[6]

-

D2 Receptor Antagonism: D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By weakly antagonizing D2 receptors, this compound can lead to a modest disinhibition of this pathway, potentially increasing cAMP production.

-

D1 Receptor Antagonism: D1 receptors are Gαs-coupled and their activation stimulates adenylyl cyclase. This compound's antagonism at D1 receptors would counteract this effect, leading to a decrease in cAMP.[8] The functional outcome depends on the balance of tonic dopamine stimulation and this compound's relative antagonism at both D1 and D2 receptor subtypes.

-

Dopamine Metabolism: In vivo studies in rats show that this compound administration leads to a dose-dependent increase in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and tuberculum olfactorium, with a potency similar to chlorpromazine.[9] This suggests an increase in dopamine turnover, a common feature of drugs that block dopamine receptors.

Serotonergic System Modulation

This compound is a potent antagonist of the 5-HT2A receptor.[1][5] This is a key feature shared by many atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms of schizophrenia and lower incidence of motor side effects.[10]

-

5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to the Gαq signaling pathway. Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking 5-HT2A receptors, this compound inhibits this entire cascade.

Adrenergic, Histaminergic, and Cholinergic Systems

-

α1-Adrenergic Antagonism: this compound's potent antagonism at α1-adrenergic receptors can contribute to sedative effects and orthostatic hypotension.[1][11]

-

Histamine H1 Antagonism: Potent H1 receptor blockade is a primary contributor to this compound's pronounced sedative and hypnotic effects.[1]

-

Anticholinergic Activity: this compound also possesses anticholinergic properties, likely through antagonism of muscarinic receptors, which can contribute to both therapeutic and side effects.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. While specific protocols vary between publications, the fundamental methodology remains consistent.

General Protocol: Competitive Radioligand Binding Assay

This technique is used to determine the affinity of an unlabeled drug (the competitor, e.g., this compound) for a specific receptor by measuring its ability to displace a labeled radioactive ligand (the radioligand) that is known to bind to that receptor with high affinity and specificity.

-

Tissue Preparation:

-

A specific brain region rich in the target receptor (e.g., striatum for dopamine receptors) is dissected from a model organism (e.g., rat, calf).[9][12]

-

The tissue is homogenized in a chilled buffer solution to create a suspension of cell membranes containing the receptors.

-

The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended to a specific protein concentration.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated in assay tubes.

-

A fixed, low concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-SCH 23390 for D1 receptors) is added to all tubes.[13]

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the tubes.

-

Control tubes are included to determine total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known, potent unlabeled ligand).

-

-

Incubation and Separation:

-

The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

-

Filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. This generates a sigmoidal dose-response curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The IC50 value can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Conclusion

This compound's mechanism of action in the central nervous system is multifaceted, defined by its broad receptor binding profile. Its characterization as an atypical agent is supported by its relatively low affinity for dopamine D2 receptors in conjunction with potent antagonism at 5-HT2A, α1-adrenergic, and H1 receptors. This polypharmacology explains its clinical profile as a sedative-hypnotic and suggests a potential, though unproven, antipsychotic efficacy.[1][9] Furthermore, its potent and selective agonist activity at engineered muscarinic DREADDs makes it an invaluable tool for modern neuroscience research, allowing for precise chemogenetic control of neuronal circuits. A thorough understanding of its complex interactions with CNS signaling pathways is essential for both its clinical application and its use in preclinical research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of this compound on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. gpnotebook.com [gpnotebook.com]

- 12. Biochemical and pharmacological effects of fluthis compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of verapamil on the release of different neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical and Pharmacological Profile of Perlapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perlapine is a tricyclic compound belonging to the dibenzazepine class of molecules. Initially developed as a hypnotic and sedative agent, it has garnered renewed interest within the scientific community for its potent and selective agonist activity at the designer receptor exclusively activated by a designer drug (DREADD) hM3Dq. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its pharmacological evaluation and a visualization of its primary signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine, is a structurally complex molecule with a central seven-membered azepine ring fused to two benzene rings.[1][2] The piperazine moiety at the 6-position is crucial for its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | [1][2] |

| Synonyms | Hypnodin, 6-(4-Methyl-1-piperazinyl)morphanthridine | [1][3] |

| CAS Number | 1977-11-3 | [1][2] |

| Molecular Formula | C₁₉H₂₁N₃ | [2][4] |

| Molecular Weight | 291.40 g/mol | [1][4] |

| SMILES | CN1CCN(C2=NC3=CC=CC=C3CC4=CC=CC=C42)CC1 | [1] |

| InChI Key | PWRPUAKXMQAFCJ-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml | [5] |

Pharmacological Profile

This compound exhibits a complex pharmacological profile, interacting with a range of neurotransmitter receptors. It was initially characterized as an atypical neuroleptic with hypnotic and sedative properties, acting as a potent antihistamine and demonstrating anticholinergic, antiserotonergic, and antiadrenergic activities.[3] More recently, it has been identified as a potent and highly selective agonist for the engineered hM3Dq DREADD, with over 10,000-fold selectivity for hM3Dq over the native hM3 muscarinic receptor.[1]

Table 2: Pharmacological Activity of this compound at Various Receptors

| Target | Assay Type | Value | Reference(s) |

| hM3Dq DREADD | Functional Assay (EC₅₀) | 2.8 nM | [1] |

| Dopamine D₂ Receptor | Binding Assay (Ki) | 60 nM | [5] |

| Binding Assay (IC₅₀) | 1,803 nM | [3] | |

| Dopamine D₄ Receptor | Binding Assay (Ki) | 30 nM | [5] |

| Serotonin 5-HT₂A Receptor | Binding Assay (Ki) | 30 nM | [5] |

| Binding Assay (IC₅₀) | 70 nM | [3] | |

| Dopamine D₁ Receptor | Binding Assay (IC₅₀) | 198 nM | [3] |

| α₁-Adrenergic Receptor | Binding Assay (IC₅₀) | 19 nM | [3] |

| α₂-Adrenergic Receptor | Binding Assay (IC₅₀) | 4,945 nM | [3] |

Experimental Protocols

Radioligand Binding Assays for Dopamine and Serotonin Receptors

The following is a generalized protocol for determining the binding affinity of this compound for dopamine D₂ and serotonin 5-HT₂A receptors, based on standard methodologies in the field.

Objective: To determine the inhibitory constant (Ki) of this compound at specific G-protein coupled receptors (GPCRs) through competitive radioligand binding assays.

Materials:

-

Membrane Preparations: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor or serotonin 5-HT₂A receptor.

-

Radioligands: [³H]Spiperone (for D₂ receptors) or [³H]Ketanserin (for 5-HT₂A receptors).

-

Non-specific Binding Control: Haloperidol (10 µM) for D₂ assays, and Ketanserin (10 µM) for 5-HT₂A assays.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

-

50 µL of radioligand at a final concentration close to its Kd value.

-

50 µL of assay buffer or non-specific binding control.

-

50 µL of this compound at various concentrations.

-

50 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by fitting the competition binding data to a one-site model using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for hM3Dq DREADD Activation

The following protocol describes a method to assess the agonist activity of this compound at the hM3Dq DREADD receptor by measuring intracellular calcium mobilization.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the hM3Dq receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human hM3Dq DREADD.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Test Compound: this compound, serially diluted in assay buffer.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters for the chosen dye.

Procedure:

-

Cell Plating: Seed the hM3Dq-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye (e.g., 4 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway Visualization

This compound's function as a potent hM3Dq DREADD agonist is mediated through the Gq signaling pathway. Upon binding of this compound to the hM3Dq receptor, the Gαq subunit of the associated G protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as neuronal depolarization.

Caption: The hM3Dq DREADD signaling pathway activated by this compound.

References

- 1. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The first structure-activity relationship studies for designer receptors exclusively activated by designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs | Semantic Scholar [semanticscholar.org]

Perlapine Synthesis and Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Perlapine is a tricyclic compound belonging to the dibenz[b,e]azepine class of molecules. Initially investigated for its hypnotic and sedative properties, this compound has gained significant attention in modern neuroscience research as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] Its chemical structure is 6-(4-methyl-1-piperazinyl)-11H-dibenz[b,e]azepine. This compound is structurally related to other atypical antipsychotics such as clozapine and loxapine.[3] This guide provides an in-depth overview of the synthesis of this compound, its biological activities, and its mechanism of action, with a focus on its application in chemogenetics.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(2-Phenylethyl)benzoic Acid

The synthesis would likely begin with a coupling reaction to form the basic carbon skeleton. A Suzuki or similar cross-coupling reaction between a (2-halophenyl)acetate derivative and a phenylboronic acid, followed by reduction and hydrolysis, could yield 2-(2-phenylethyl)benzoic acid.

Step 2: Cyclization to 5,11-Dihydro-6H-dibenz[b,e]azepin-6-one

The key tricyclic lactam intermediate is formed via intramolecular cyclization. This is typically achieved by treating the amino acid precursor (formed from the benzoic acid derivative) with a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.

Step 3: Imidoyl Chloride Formation

The lactam is then activated for nucleophilic substitution. A common method is to treat the lactam with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to form the corresponding imidoyl chloride, 6-chloro-11H-dibenz[b,e]azepine.

Step 4: Coupling with N-Methylpiperazine to Yield this compound

The final step is a nucleophilic substitution reaction where the activated intermediate, 6-chloro-11H-dibenz[b,e]azepine, is reacted with 1-methylpiperazine. This reaction is typically carried out in a high-boiling point solvent such as toluene or xylene, often with a base to scavenge the HCl byproduct.

Experimental Protocols (Proposed)

Protocol for Step 2: Cyclization to 5,11-Dihydro-6H-dibenz[b,e]azepin-6-one 2-(2-Aminophenethyl)benzoic acid is added to polyphosphoric acid. The mixture is heated to 140-160 °C and stirred for 2-4 hours. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water and a sodium bicarbonate solution, and then dried. The crude product can be purified by recrystallization from ethanol.

Protocol for Step 3 & 4: Synthesis of this compound from the Lactam Intermediate A mixture of 5,11-dihydro-6H-dibenz[b,e]azepin-6-one and phosphorus oxychloride in anhydrous toluene is heated to reflux for 4-6 hours to form the imidoyl chloride. The excess POCl₃ and toluene are removed under reduced pressure. The residue is then re-dissolved in anhydrous toluene, and 1-methylpiperazine is added. The reaction mixture is heated to reflux for 8-12 hours. After cooling, the mixture is washed with water and an aqueous sodium hydroxide solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Proposed synthetic workflow for this compound.

This compound Derivatives and Structurally Related Compounds

As of late 2025, specific, systematically synthesized and studied derivatives of this compound are not widely documented in peer-reviewed literature. However, the dibenz[b,e]azepine scaffold is a common motif in medicinal chemistry. Derivatives are typically synthesized by modifying the substituents on the aromatic rings or by altering the piperazine moiety. For example, reacting the 6-chloro-11H-dibenz[b,e]azepine intermediate with different substituted piperazines or other cyclic amines would yield a library of this compound analogs.

This compound belongs to a broader class of tricyclic compounds that includes several clinically important drugs:

-

Clozapine: An atypical antipsychotic with a dibenzo[b,e][1][4]diazepine core.

-

Loxapine: Another antipsychotic, which is an oxazepine derivative of the same tricyclic system.

-

Clotiapine: A thiazepine analog used as an antipsychotic.

-

Fluthis compound: A fluorinated derivative with antipsychotic properties.

Quantitative Data Summary

This compound's primary utility in research stems from its potent and selective activation of specific DREADDs. It also interacts with several endogenous receptors, which accounts for its sedative and hypnotic effects.

| Target Receptor | Parameter | Value | Notes |

| hM1Dq DREADD | pEC₅₀ | 8.38 | Potent agonist activity.[1][2] |

| hM3Dq DREADD | pEC₅₀ | 8.08 | Potent agonist activity; >10,000-fold selectivity over wildtype hM3.[1][2] |

| hM4Di DREADD | pEC₅₀ | 7.27 | Potent agonist activity.[1][2] |

| Dopamine D₁ Receptor | IC₅₀ | 198 nM | Moderate affinity.[3] |

| Dopamine D₂ Receptor | IC₅₀ | 1,803 nM | Weak affinity, suggesting low potential for typical antipsychotic effects.[3] |

| α₁-Adrenergic Receptor | IC₅₀ | 19 nM | Potent antagonist activity, likely contributing to sedative effects.[3] |

| α₂-Adrenergic Receptor | IC₅₀ | 4,945 nM | Low affinity.[3] |

| Serotonin 5-HT₂A Receptor | IC₅₀ | 70 nM | Potent antagonist activity.[3] |

| Histamine H₁ Receptor | - | Potent Antagonist | Primary mechanism for its hypnotic and sedative effects.[3] |

Mechanism of Action: DREADD Signaling Pathways

This compound's utility in chemogenetics is based on its ability to activate engineered G-protein coupled receptors (GPCRs). It is a potent agonist for Gq-coupled (hM1Dq, hM3Dq) and Gi-coupled (hM4Di) DREADDs.

Gq-Coupled DREADD Signaling (hM1Dq, hM3Dq)

Activation of Gq-coupled DREADDs by this compound leads to the stimulation of neuronal activity. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to cellular depolarization and increased neuronal firing.

Gq-coupled DREADD signaling pathway activated by this compound.

Gi-Coupled DREADD Signaling (hM4Di)

Conversely, activation of Gi-coupled DREADDs by this compound results in neuronal inhibition. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the Gβγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and inhibiting neuronal activity.

Gi-coupled DREADD signaling pathway activated by this compound.

References

Perlapine: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlapine is a tricyclic dibenzazepine derivative that has been primarily investigated for its hypnotic and sedative properties. Structurally related to other psychoactive compounds such as clozapine and loxapine, this compound's pharmacological profile is characterized by a broad range of effects on various neurotransmitter systems. This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

Pharmacodynamics

The pharmacodynamic actions of this compound involve interactions with multiple receptor systems in the central nervous system. Its effects are primarily attributed to its antagonist activity at dopamine, serotonin, histamine, and adrenergic receptors.

Receptor Binding Affinity

This compound exhibits a distinct receptor binding profile, with varying affinities for different receptor subtypes. The following table summarizes the available quantitative data on this compound's receptor binding affinities, presented as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of a radioligand).

| Receptor Subtype | IC50 (nM) | Reference Compound |

| Dopamine D1 | 198 | - |

| Dopamine D2 | 1,803 | - |

| Serotonin 5-HT2A | 70 | - |

| α1-Adrenergic | 19 | - |

| α2-Adrenergic | 4,945 | - |

| Histamine H1 | Potent Antagonist | - |

Data sourced from publicly available literature.[1]

Effects on Neurotransmitter Systems

Dopaminergic System: this compound demonstrates a complex interaction with the dopaminergic system. It produces a dose-dependent increase in the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and tuberculum olfactorium of rats, an effect also observed with antipsychotic agents like haloperidol, chlorpromazine, and clozapine.[2] The potency of this compound in increasing DOPAC levels is comparable to that of chlorpromazine.[2] Interestingly, unlike some other antipsychotics, this compound does not appear to alter dopamine levels themselves.[2] The time-action curves for the effects of this compound and clozapine on dopamine metabolism are nearly identical.[2]

Serotonergic System: Evidence suggests that this compound also modulates the serotonergic system. The atypical antipsychotic properties of structurally similar drugs like clozapine are attributed in part to their high affinity for serotonin 5-HT2A receptors relative to their affinity for dopamine D2 receptors.[3] this compound also exhibits a relatively high affinity for the 5-HT2A receptor.[1] The interaction between the serotonergic and dopaminergic systems is likely crucial to the overall pharmacological effect of this compound.[3]

Other Systems: this compound is a potent histamine H1 receptor antagonist, which is consistent with its sedative and hypnotic effects.[1] It also possesses anticholinergic and antiadrenergic properties.[1]

Prolactin Secretion

Similar to other dopamine antagonists, this compound has been shown to increase plasma prolactin levels in rats.[4] In terms of potency for stimulating prolactin secretion, this compound is ranked among other related compounds as follows: loxapine > this compound > clothiapine > clozapine.[4] This effect is consistent with the blockade of dopamine D2 receptors in the pituitary gland.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is scarce in the available literature. Much of the understanding of its absorption, distribution, metabolism, and excretion (ADME) is inferred from studies on structurally related compounds and general principles of pharmacology for this class of drugs.

Absorption, Distribution, Metabolism, and Excretion (ADME) - Inferred Profile

-

Absorption: As a lipophilic tricyclic compound, this compound is expected to be well-absorbed after oral administration.

-

Distribution: The drug is likely to have a large volume of distribution due to its lipophilicity, allowing it to readily cross the blood-brain barrier and distribute into various tissues.

-

Metabolism: this compound is anticipated to undergo extensive hepatic metabolism. Based on studies of the structurally similar compound fluthis compound, the primary metabolic pathways likely involve oxidation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate.[5] The cytochrome P450 (CYP) enzyme system is expected to play a significant role in its biotransformation.

-

Excretion: The metabolites of this compound are likely excreted primarily through the kidneys in the urine.

Drug-Drug Interactions

Specific drug-drug interaction studies involving this compound are not well-documented. However, based on its inferred metabolism via the CYP450 system, there is a potential for interactions with drugs that are inhibitors or inducers of these enzymes. Co-administration with CYP inhibitors could lead to increased plasma concentrations of this compound and a higher risk of adverse effects, while co-administration with CYP inducers could decrease its plasma concentrations and potentially reduce its efficacy.

Experimental Protocols

Measurement of Dopamine Turnover in Rat Brain

This protocol outlines a general procedure for measuring the effect of a compound on dopamine metabolism in the rat brain, similar to the studies conducted with this compound.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are administered this compound or a vehicle control via intraperitoneal (i.p.) injection at various doses.

-

Tissue Collection: At predetermined time points after drug administration, the animals are euthanized, and the brains are rapidly removed. The striatum and tuberculum olfactorium are dissected on a cold plate.

-

Sample Preparation: The brain tissue is homogenized in a solution of perchloric acid to precipitate proteins and stabilize the dopamine metabolites. The homogenate is then centrifuged.

-

Analysis: The supernatant is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of DOPAC and homovanillic acid (HVA).

Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor, as was done to determine the IC50 values for this compound.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors) are prepared from cultured cells or animal brain tissue.

-

Assay Setup: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways

The precise intracellular signaling pathways modulated by this compound have not been extensively elucidated. However, based on its antagonism of G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors, its mechanism of action can be inferred to involve the modulation of downstream second messenger systems.

Description of Signaling Pathways:

-

Dopamine D2 Receptor Pathway: this compound acts as an antagonist at D2 receptors, which are coupled to Gi proteins. Blockade of these receptors prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.

-

Serotonin 5-HT2A Receptor Pathway: As an antagonist at 5-HT2A receptors, which are coupled to Gq proteins, this compound blocks the activation of phospholipase C (PLC). This, in turn, prevents the production of inositol triphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium levels and protein kinase C (PKC) activity.

Conclusion

This compound is a pharmacologically active compound with a complex profile of interactions with multiple neurotransmitter systems. Its potent antihistaminic activity likely underlies its sedative and hypnotic effects, while its modulation of dopaminergic and serotonergic systems suggests a broader range of central nervous system effects. A significant gap in the current knowledge is the lack of detailed human pharmacokinetic data, which is crucial for a complete understanding of its clinical potential and for guiding any future drug development efforts. Further research is warranted to fully characterize the ADME properties of this compound, its metabolic pathways, and its potential for drug-drug interactions. The experimental methodologies and inferred signaling pathways presented in this guide provide a framework for such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The importance of serotonin-dopamine interactions in the action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of metabolic pathways of pindolol and fluthis compound in adult human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Perlapine Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perlapine is a tricyclic compound recognized for its hypnotic and sedative properties.[1] Its therapeutic effects are underpinned by a complex interaction with a variety of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding profile of this compound, presenting quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visual representation of the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Receptor Binding Affinity of this compound

This compound exhibits a broad receptor binding profile, with varying affinities for several key receptors implicated in neuropsychiatric functions. The primary mechanism of action is potent antagonism at histamine H1 receptors, which is consistent with its sedative effects.[1] Additionally, this compound interacts with dopaminergic, serotonergic, adrenergic, and muscarinic cholinergic receptors.

The binding affinities of this compound, expressed as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of a radioligand), are summarized in the table below. A lower IC50 value indicates a higher binding affinity.

| Receptor Subtype | IC50 (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 198 | [1] |

| D2 | 1,803 | [1] |

| Serotonin Receptors | ||

| 5-HT2A | 70 | [1] |

| Adrenergic Receptors | ||

| α1 | 19 | [1] |

| α2 | 4,945 | [1] |

| Histamine Receptors | Potent Antihistamine | [1] |

| Muscarinic Receptors | Anticholinergic Activity | [1] |

Note: Specific IC50 or Ki values for histamine and muscarinic receptors were not available in the reviewed literature, but this compound is characterized as having potent antihistamine and anticholinergic activities.[1]

Experimental Protocols: Radioligand Binding Assays

The following section outlines a generalized methodology for determining the receptor binding affinity of a compound like this compound using in vitro radioligand binding assays. Specific parameters will vary depending on the receptor of interest.

General Principles

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (e.g., this compound) and a receptor. These assays typically involve incubating a source of the target receptor (e.g., cell membranes from recombinant cell lines or tissue homogenates) with a radiolabeled ligand that has high affinity and specificity for the receptor. The ability of an unlabeled test compound, such as this compound, to displace the radioligand from the receptor is measured. This displacement is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

Materials and Reagents

-

Receptor Source: Cell membranes expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Buffer composition is specific to the receptor being assayed (e.g., Tris-HCl buffer with appropriate ions).

-

Wash Buffer: Ice-cold buffer to terminate the binding reaction.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Cocktail and Counter: To quantify the radioactivity bound to the filters.

Generalized Assay Procedure

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A constant concentration of the radioligand is added to assay tubes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.

-

A set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled standard ligand is included to determine non-specific binding.

-

A set of tubes containing only the radioligand is used to determine total binding.

-

The receptor membrane preparation is added to all tubes to initiate the binding reaction.

-

-

Incubation:

-

The assay tubes are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to generate a dose-response curve and determine the IC50 value of this compound.

-

The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

This compound's interaction with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways modulated by this compound based on its receptor binding profile.

General Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

This compound's Putative Action on Dopamine D2 Receptor Signaling

This compound has a relatively weak affinity for the D2 receptor.[1] As an antagonist, it would be expected to block the canonical Gαi/o-coupled pathway.

Caption: this compound's antagonistic effect on D2 receptor signaling.

This compound's Putative Action on Serotonin 5-HT2A Receptor Signaling

This compound acts as an antagonist at 5-HT2A receptors.[1] This would block the Gαq/11-mediated signaling cascade.

Caption: this compound's antagonistic effect on 5-HT2A receptor signaling.

This compound's Putative Action on Alpha-1 Adrenergic Receptor Signaling

This compound shows a high affinity for α1-adrenergic receptors, acting as an antagonist.[1] This would inhibit the Gαq/11-coupled signaling pathway, similar to its action at 5-HT2A receptors.

References

In Vitro Pharmacology of Perlapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on Perlapine, a tricyclic compound with hypnotic and sedative properties.[1] The document focuses on its receptor binding profile, functional activity at engineered receptors, and the associated signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams created with the DOT language.

Receptor Binding Affinity of this compound

This compound exhibits a complex pharmacological profile, interacting with a range of neurotransmitter receptors. Its binding affinity for various receptor subtypes has been characterized through in vitro radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (pKi) are key parameters used to quantify this affinity. A lower IC50 or a higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Ligand | IC50 (nM) | pKi |

| Dopamine Receptors | |||

| Dopamine D1 | 198[1] | ||

| Dopamine D2 | 1,803[1] | ||

| Serotonin Receptors | |||

| Serotonin 5-HT2A | 70[1] | ||

| Adrenergic Receptors | |||

| α1-Adrenergic | 19[1] | ||

| α2-Adrenergic | 4,945[1] | ||

| Muscarinic DREADDs | [3H]-NMS | ||

| hM1Dq | >10-fold higher affinity than wildtype[2] | ||

| hM4Di | >10-fold higher affinity than wildtype[2] | ||

| Wildtype Muscarinic | [3H]-NMS | ||

| hM1 | Low Affinity[2] | ||

| hM4 | Low Affinity[2] |

Functional Activity at Muscarinic DREADDs

This compound has been identified as a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically those based on human muscarinic acetylcholine receptors.[3][4] DREADDs are engineered G protein-coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be activated by specific synthetic compounds like this compound.[5] This property makes this compound a valuable tool for chemogenetic studies to selectively modulate neuronal activity.

The potency of this compound as a DREADD agonist is quantified by its half-maximal effective concentration (pEC50). A higher pEC50 value indicates greater potency.

| DREADD Subtype | Assay | pEC50 |

| hM3Dq | Calcium Mobilization | 8.08 ± 0.05[2][3] |

| hM1Dq | IP1 Accumulation | Potent Agonist[2] |

| pERK1/2 Activation | Potent Agonist[2] | |

| hM4Di | Inhibition of cAMP Production & pERK1/2 | Submicromolar Potency[2] |

This compound demonstrates over 10,000-fold selectivity for the hM3Dq DREADD compared to the wildtype hM3 receptor.[4]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

General Protocol (adapted from publicly available methodologies):

-

Membrane Preparation:

-

Source: Tissues (e.g., rat brain regions) or cultured cells (e.g., CHO or HEK293 cells) stably expressing the receptor of interest are used.

-

Homogenization: Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

A fixed concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

DREADD Functional Assays

Objective: To measure the ability of this compound to activate Gq-coupled DREADDs, leading to an increase in intracellular calcium.

General Protocol (based on FLIPR assays):

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the hM3Dq or hM1Dq receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: A baseline fluorescence is measured before the addition of varying concentrations of this compound using a fluorescent imaging plate reader (FLIPR).

-

Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The concentration-response curves are generated, and the pEC50 value is calculated.

Objective: To measure the ability of this compound to activate Gi-coupled DREADDs, leading to a decrease in intracellular cAMP levels.

General Protocol:

-

Cell Culture: CHO or HEK-293 cells stably expressing the hM4Di receptor are used.

-

Cell Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Adenylyl Cyclase Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production is quantified, and a concentration-response curve is generated to determine the pEC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound's interaction with its target receptors and a general workflow for in vitro receptor binding assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Perlapine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlapine, a dibenzazepine derivative, has been investigated for its potential antipsychotic and hypnotic properties. Structurally and pharmacologically related to clozapine and its analogue fluthis compound, this compound's in vivo effects have been characterized in various animal models. This technical guide synthesizes the available preclinical data, focusing on its impact on dopamine metabolism, induction of catalepsy, effects on sleep, and its role as a chemogenetic tool. Detailed experimental protocols for key methodologies are provided, alongside quantitative data and visual representations of associated signaling pathways and workflows.

Effects on Dopamine Metabolism and Neurotransmitter Release

This compound has been shown to influence dopamine (DA) metabolism in key brain regions associated with psychosis, such as the striatum and prefrontal cortex. Like other atypical antipsychotics, it modulates dopamine release and turnover.

Quantitative Data on Dopamine Metabolites

Studies on this compound and the closely related fluthis compound indicate a dose-dependent increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the rat brain. This effect is a hallmark of drugs that block dopamine receptors, leading to a compensatory increase in dopamine synthesis and metabolism. The potency of this compound in this regard has been found to be similar to that of chlorpromazine[1].

| Drug | Dose | Brain Region | % Increase in DOPAC (compared to control) | Animal Model | Reference |

| This compound | Various | Striatum, Tuberculum Olfactorium | Dose-dependent increase | Rat | [1] |

| Fluthis compound | Not Specified | Striatum, Prefrontal Cortex | Increased release of DA and its metabolites | Rat | [2] |

| Clozapine | 10 mg/kg | Medial Prefrontal Cortex | Significant increase in extracellular DA | Rat | [3] |

| Clozapine | 40 mg/kg | Dorsolateral Striatum | Increase in extracellular DA | Rat | [4] |

Note: Specific quantitative values for this compound's effect on individual metabolites are not consistently reported in the available literature. The table reflects the reported trends and comparisons.

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving rats following this compound administration.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannulae

-

Surgical tools

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.[5][6]

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[5][6]

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[7]

-

Basal Level Collection: Allow the system to stabilize for a period (e.g., 2-3 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[7]

-

Drug Administration: Administer this compound (intraperitoneally or subcutaneously) at the desired dose.

-

Post-Administration Collection: Continue to collect dialysate samples for several hours to monitor changes in dopamine and metabolite levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, DOPAC, and HVA.[5][7]

Signaling Pathway: Dopaminergic Neurotransmission

The following diagram illustrates the hypothesized mechanism of action of atypical antipsychotics like this compound on dopaminergic signaling.

Extrapyramidal Side Effects: Catalepsy Models

A key characteristic of atypical antipsychotics is a lower propensity to induce extrapyramidal side effects (EPS) compared to typical antipsychotics. Catalepsy in rodents is a widely used preclinical model to predict EPS liability in humans.[8][9] Studies on fluthis compound, a close analog of this compound, have shown that it does not induce catalepsy in rats, similar to clozapine.[2]

Quantitative Data on Catalepsy

| Drug | Dose (mg/kg) | Catalepsy Induction | Animal Model | Reference |

| Fluthis compound | Not Specified | No | Rat | [2] |

| Clozapine | up to 40 | No (Bar Test) | Rat | [10][11] |

| Haloperidol | 0.29 (AED50) | Yes | Rat | [10][11] |

AED50: Adverse Effect Dose producing catalepsy in 50% of rats.

Experimental Protocol: Bar Test for Catalepsy

Objective: To assess the potential of this compound to induce catalepsy in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Catalepsy bar apparatus (a horizontal bar raised to a specific height, e.g., 10 cm)

-

Stopwatch or automated detection system

-

This compound solution

-

Positive control (e.g., haloperidol) and vehicle control solutions

Procedure:

-

Acclimatization: Acclimatize the rats to the testing room and apparatus before the experiment.

-

Drug Administration: Administer this compound, haloperidol, or vehicle to different groups of rats.

-

Testing: At a predetermined time after injection (e.g., 60 minutes), place the rat's forepaws on the elevated bar with its hind paws on the floor.[10][12]

-

Measurement: Measure the time it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[12][13]

-

Data Analysis: Compare the latency to descend for the this compound-treated group with the vehicle and haloperidol-treated groups. A significant increase in descent latency indicates catalepsy.

Experimental Workflow: Catalepsy Assessment

Effects on Sleep and Sedation

This compound was initially investigated for its sleep-promoting and sedative properties.[1] While detailed preclinical studies in animal models specifically examining sleep architecture are limited for this compound itself, its use as a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist has provided some insights into its sedative potential at certain doses.[14][15]

Quantitative Data on Sleep Parameters

Studies using the DREADD agonist Compound 21 (C21), which is structurally similar to this compound, have shown effects on sleep in mice.[15]

| Compound | Dose (mg/kg) | Effect on NREM Sleep | Effect on REM Sleep | Animal Model | Reference | |---|---|---|---|---| | C21 | 1, 3, 10 | Increase | Decrease | Mouse |[16][17] |

Note: This data is for a structurally similar compound and may not be directly transferable to this compound.

This compound as a DREADD Agonist

This compound has been identified as a potent agonist for muscarinic-based DREADDs, such as hM3Dq and hM4Di, offering an alternative to clozapine-N-oxide (CNO) for in vivo chemogenetic studies.[18][19]

In Vivo Behavioral Effects as a DREADD Agonist

When used to activate DREADDs expressed in specific neuronal populations, this compound can modulate various behaviors. For instance, activation of hM3Dq in hypothalamic neurons can influence feeding behavior in mice.[18][19] It is crucial in such studies to include control groups of non-DREADD-expressing animals receiving this compound to account for any off-target effects.[14]

Other In Vivo Effects

Anticholinergic Effects

Fluthis compound, and by extension this compound, exhibits pronounced anticholinergic effects, equipotent to clozapine in displacing [3H]-QNB from muscarinic receptors.[20] In vivo, this can manifest as mydriasis (pupil dilation) in mice.[20]

Effects on Prolactin Levels

Like many antipsychotic drugs that block D2 receptors in the tuberoinfundibular pathway, this compound has been shown to increase plasma prolactin levels in rats.[21] The order of potency for this effect was reported as loxapine > this compound > clothiapine > clozapine.[21]

Conclusion

This compound demonstrates a pharmacological profile in animal models consistent with an atypical antipsychotic, characterized by modulation of dopamine metabolism without the induction of catalepsy. Its hypnotic properties and utility as a DREADD agonist further expand its application in neuroscience research. However, much of the detailed in vivo data comes from studies on its close analog, fluthis compound. Future research should focus on more extensive characterization of this compound itself, including detailed dose-response studies for its effects on various neurotransmitter systems and behavioral endpoints, as well as elucidation of its downstream signaling pathways.

References

- 1. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of clozapine and fluthis compound on the in vivo release and metabolism of dopamine in the striatum and in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine augments acute clozapine- but not haloperidol-induced dopamine release in the medial prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in dopamine release and metabolism in rat striatal subregions following acute clozapine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

- 16. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elifesciences.org [elifesciences.org]

- 18. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Biochemical and pharmacological effects of fluthis compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Perlapine as a DREADD Agonist: A Technical Guide for Researchers

Introduction: The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, providing a powerful chemogenetic tool for the precise control of cellular signaling in vivo. While Clozapine-N-oxide (CNO) has traditionally been the most common agonist for muscarinic-based DREADDs, concerns regarding its back-metabolism to clozapine and potential off-target effects have spurred the investigation of alternative activators.[1][2][3] Perlapine, a hypnotic drug, has emerged as a potent and effective DREADD agonist that notably does not convert to clozapine, offering a valuable alternative for researchers.[1][4][5][6] This technical guide provides a comprehensive overview of this compound's use as a DREADD agonist, focusing on its quantitative data, experimental protocols, and signaling pathways.

Quantitative Data: Binding Affinities and Potency

This compound has been characterized across various muscarinic DREADD receptors, demonstrating potent agonism. The following tables summarize its binding affinity (pKi) and functional potency (pEC50/EC50) from in vitro studies.

Table 1: Binding Affinity of this compound at Muscarinic DREADDs and Wildtype Receptors

| Receptor | This compound pKi (mean ± SEM) |

| hM1 (wildtype) | Low Affinity[1][6] |

| hM4 (wildtype) | Low Affinity[1][6] |

| hM1Dq | Modest Increase vs. Wildtype[1][6] |

| hM4Di | Modest Increase vs. Wildtype[1][6] |

Note: this compound shows only a small increase in binding affinity for DREADD variants compared to wildtype receptors.[1][6]

Table 2: Functional Potency of this compound at Muscarinic DREADDs

| DREADD Receptor | Assay | This compound Potency (pEC50/EC50) | Reference |

| hM3Dq | Calcium Mobilization | pEC50: 8.08 ± 0.05 | [1][7] |

| hM3Dq | - | EC50: 2.8 nM | [8] |

| hM4D(Gi) | Kir3.1/Kir3.2 Current | EC50: 40 ± 10 nM | [9][10] |

| hM1Dq | IP1 Accumulation | Agonist Activity Observed | [1] |

| hM1Dq | ERK 1/2 Activation | Agonist Activity Observed | [1] |

| hM4Di | cAMP Inhibition | Agonist Activity Observed | [1] |

| hM4Di | ERK 1/2 Activation | Agonist Activity Observed | [1] |

Note: Unlike its modest binding affinity, this compound demonstrates potent agonist activity at various DREADD subtypes. It has been shown to have over 10,000-fold selectivity for activating hM3Dq versus wildtype muscarinic receptors.[8]

Signaling Pathways

Activation of DREADDs by this compound initiates specific intracellular signaling cascades depending on the G-protein to which the receptor is coupled.

Gq-DREADD Signaling (hM1Dq, hM3Dq)

When this compound binds to Gq-coupled DREADDs such as hM3Dq, it activates the Gαq protein. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), ultimately leading to neuronal depolarization and increased cellular activity.[11][12]

Gi-DREADD Signaling (hM4Di)

For Gi-coupled DREADDs like hM4Di, this compound binding activates the Gαi protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently inhibits Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[11][12]

Detailed Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize this compound as a DREADD agonist, synthesized from common practices in the cited literature.

In Vitro Assays

1. Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for DREADD and wildtype muscarinic receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells transfected to express the receptor of interest (e.g., hM1, hM4, hM1Dq, hM4Di).[1][6]

-

Protocol:

-

Prepare cell membrane homogenates from transfected cells.

-

Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-NMS) and increasing concentrations of the unlabeled competitor ligand (this compound).[1][6]

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Analyze data using nonlinear regression to fit a one-site competition model and calculate the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

2. Calcium Mobilization Assay (for Gq-DREADDs)

-

Objective: To measure the functional potency (EC50) of this compound at Gq-coupled DREADDs.

-

Cell Lines: Transfected CHO or HEK293 cells expressing hM1Dq or hM3Dq.[1]

-

Protocol:

-

Plate transfected cells in a multi-well plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash cells to remove excess dye.

-

Apply increasing concentrations of this compound to the wells.

-

Measure the change in fluorescence intensity over time using a plate reader.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.[7]

-

3. cAMP Inhibition Assay (for Gi-DREADDs)

-

Objective: To measure the functional potency (EC50) of this compound at Gi-coupled DREADDs.

-

Cell Lines: Transfected CHO or HEK293 cells expressing hM4Di.[1]

-

Protocol:

-

Pre-treat transfected cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with a known activator (e.g., isoproterenol or forskolin) in the presence of increasing concentrations of this compound.[1]

-

After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE, HTRF, or ELISA).

-

Plot the inhibition of the stimulated cAMP response against the logarithm of the this compound concentration to determine the EC50.

-

In Vivo Experimental Workflow

The following workflow outlines a general procedure for using this compound to modulate neuronal activity in rodent models.

Protocol Steps:

-